(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone
Description
The compound “(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone)” is a complex organic molecule that features multiple functional groups, including an imidazole ring, a pyridazine ring, a piperazine ring, and a chlorophenyl group
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O/c19-15-3-1-2-14(12-15)18(26)24-10-8-23(9-11-24)16-4-5-17(22-21-16)25-7-6-20-13-25/h1-7,12-13H,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYXABMNWYZWQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone)” typically involves multi-step organic reactions. The process may start with the preparation of the imidazole and pyridazine intermediates, followed by their coupling with piperazine and chlorophenylmethanone under specific reaction conditions. Common reagents used in these steps include bases, acids, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound “(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone)” can undergo various chemical reactions, including:
Oxidation: The imidazole and pyridazine rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the chlorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as a ligand for various biological targets, including enzymes and receptors. Its structural features suggest it could interact with proteins in a specific manner.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as oncology, neurology, and infectious diseases.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone)” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other molecules with imidazole, pyridazine, piperazine, and chlorophenyl groups. Examples might include:
- (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-chlorophenyl)methanone
- (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-bromophenyl)methanone
Uniqueness
The uniqueness of “(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone)” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This could include differences in binding affinity, reactivity, and overall stability.
Biological Activity
The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone , also known by its CAS number 1705503-01-0, is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups, including imidazole, pyridazine, and piperazine rings, which are known to enhance pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 368.8 g/mol. The presence of halogen substituents (chlorine) and heterocyclic rings contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H17ClN6O |
| Molecular Weight | 368.8 g/mol |
| CAS Number | 1705503-01-0 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole and pyridazine rings may facilitate binding to these targets, influencing their activity:
- Enzyme Inhibition : The compound may inhibit specific kinases and enzymes involved in disease pathways.
- Receptor Modulation : It may modulate receptor activity, impacting signaling pathways related to various diseases.
Biological Activities
Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation through mechanisms similar to those of known anticancer agents like Imatinib.
- Antimicrobial Properties : Compounds featuring imidazole and piperazine moieties often display significant antimicrobial activity.
- Neuroprotective Effects : Some derivatives have demonstrated anticonvulsant properties in animal models.
Case Studies
Recent research has highlighted the biological efficacy of related compounds in various assays:
- Inhibitory Activity on BCR-ABL Kinase : A study reported that related compounds showed IC50 values as low as 8.5 nM against BCR-ABL kinase, suggesting significant potential as targeted cancer therapies .
- Anticonvulsant Activity : Analogs of similar structures were tested for their anticonvulsant effects in rodent models, with some showing protective effects at doses lower than traditional treatments .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Structural Feature | Impact on Activity |
|---|---|
| Imidazole Ring | Enhances binding affinity to targets |
| Piperazine Moiety | Improves pharmacokinetic properties |
| Chlorine Substituent | Increases potency against certain targets |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-chlorophenyl)methanone to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate coupling reagents (e.g., DCC or EDCI for amide bond formation) and controlling reaction temperatures (e.g., reflux in acetonitrile or THF). Post-synthesis purification via column chromatography (eluent: chloroform/methanol gradients) or crystallization (e.g., dimethyl ether) can enhance purity . Monitoring reaction progress with TLC and validating intermediates via -NMR (400 MHz, CDCl) and ESI-MS ensures structural fidelity .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : -NMR (400 MHz) identifies proton environments (e.g., aromatic protons at δ 7.2–8.3 ppm, piperazine methylene at δ 3.1–3.5 ppm). -NMR confirms carbonyl (C=O) at ~170 ppm and heterocyclic carbons .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H] peaks) with <2 ppm mass error .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1690 cm) .
Q. How should researchers design stability studies under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability testing by incubating the compound in buffers (pH 1–10) at 25°C, 40°C, and 60°C for 4–12 weeks. Analyze degradation products via HPLC (C18 column, acetonitrile/water gradient) and quantify stability using peak area normalization . Solid-state stability can be assessed via thermogravimetric analysis (TGA) .
Advanced Research Questions
Q. What experimental designs are recommended to evaluate the compound’s pharmacokinetic properties while addressing poor aqueous solubility?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes. Characterize solubility via shake-flask method with UV-Vis quantification (λ = 250–300 nm) .
- Pharmacokinetic Studies : Employ a split-plot design in rodent models (n = 6–8 per group). Administer IV/oral doses, collect plasma at 0–24h, and quantify drug levels via LC-MS/MS. Calculate AUC, C, and bioavailability .
Q. How can researchers elucidate structure-activity relationships (SAR) for this compound against parasitic or microbial targets?
- Methodological Answer :
- Analog Synthesis : Modify the imidazole (e.g., methyl substituents) or pyridazine (e.g., chloro/nitro groups) moieties. Use Mannich reactions or Suzuki couplings for diversification .
- Biological Assays : Test analogs against Leishmania or Trypanosoma cultures (IC via MTT assay). Compare activities to identify critical substituents (e.g., 3-chlorophenyl enhances lipophilicity) .
Q. What strategies mitigate off-target binding in receptor affinity studies?
- Methodological Answer :
- Computational Docking : Use AutoDock Vina to predict binding poses at H1/H4 histamine receptors. Prioritize analogs with lower RMSD values (<2 Å) .
- Selectivity Screening : Perform radioligand displacement assays (e.g., -mepyramine for H1, -histamine for H4) to quantify K values. Cross-test against related GPCRs (e.g., serotonin receptors) .
Q. How should environmental impact studies assess the compound’s persistence and bioaccumulation?
- Methodological Answer :
- Fate Analysis : Use OECD 307 guidelines to study soil biodegradation (half-life via LC-MS). Assess bioaccumulation in Daphnia magna (BCF = C/C) under OECD 305 conditions .
- Transformation Products : Identify metabolites via high-resolution LC-QTOF-MS and QSAR models to predict ecotoxicity (e.g., ECOSAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
